2-Amino-4,4,4-trifluorobutyric acid

Description

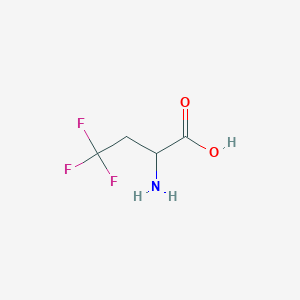

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-4,4,4-trifluorobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6F3NO2/c5-4(6,7)1-2(8)3(9)10/h2H,1,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQPCXCOPDSEKQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6F3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20936130 | |

| Record name | 2-Amino-4,4,4-trifluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

157.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15959-93-0 | |

| Record name | 2-Amino-4,4,4-trifluorobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20936130 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-4,4,4-trifluorobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-2-Amino-4,4,4-trifluorobutanoic acid, a fluorinated analog of leucine, is a chiral building block of significant interest in medicinal chemistry and drug development.[1][2] The incorporation of the trifluoromethyl group can enhance metabolic stability, binding affinity, and other pharmacokinetic properties of peptide-based therapeutics. This guide provides an in-depth overview of the primary asymmetric synthetic routes to this valuable amino acid, with a focus on practical, scalable methodologies. We will delve into the experimental protocols, present comparative data, and visualize the key chemical transformations.

Core Synthetic Strategy: Alkylation of a Chiral Nucleophilic Glycine (B1666218) Equivalent

The most robust and scalable method for the asymmetric synthesis of (S)-2-amino-4,4,4-trifluorobutanoic acid involves the diastereoselective alkylation of a chiral Ni(II) complex of a glycine Schiff base.[1][3][4] This approach utilizes a recyclable chiral auxiliary to control the stereochemistry at the α-carbon, leading to high enantiomeric purity of the final product.[1][2]

Reaction Scheme

The overall synthetic strategy is depicted below. A chiral ligand, typically derived from proline, is complexed with Ni(II) and glycine to form a stable Schiff base complex. This complex is then deprotonated to create a nucleophilic glycine equivalent, which is subsequently alkylated with 2,2,2-trifluoroethyl iodide. The resulting diastereomerically enriched complex is then hydrolyzed to release the desired amino acid and the chiral auxiliary, which can be recovered and reused.[1][2]

Figure 1: General workflow for the asymmetric synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid.

Quantitative Data Summary

The following table summarizes the quantitative outcomes for the key steps in the synthesis, highlighting the efficiency and stereoselectivity of the process.

| Step | Reactants | Product | Yield | Enantiomeric Excess (ee) | Diastereomeric Excess (de) | Reference |

| Alkylation | Ni(II)-Glycine Schiff Base Complex, CF3CH2I, KOH/MeOH | Alkylated Ni(II) Complex | ~82% | N/A | >98% | [1] |

| Hydrolysis & Fmoc-Protection | Alkylated Ni(II) Complex, HCl, Fmoc-OSu | (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid | 81.5% | 98.4% | N/A | [1] |

| Recrystallization | (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid | Purified Final Product | N/A | >99% | N/A | [5] |

Detailed Experimental Protocols

1. Large-Scale Alkylation of the Ni(II) Glycine Complex [1][4]

-

To a solution of the Ni-Glycine complex (S)-3 (30.0 g, 49.9 mmol) and 1,1,1-trifluoro-2-iodoethane (B141898) (5.2 mL, 52.4 mmol) in deoxygenated N,N-dimethylformamide (DMF) (300 mL), a 10% KOH in methanol (B129727) solution (29.4 mL, 52.4 mmol) is added at room temperature under an argon atmosphere.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The mixture is then poured into water (110 mL) to induce precipitation. After 30 minutes, additional water (40 mL) is added, and stirring is continued for 4 hours.

-

The resulting precipitate, the alkylated Ni(II) complex, is collected by filtration, washed with water, and dried.

2. Hydrolysis and Fmoc-Protection [4][6]

-

A solution of the alkylated Ni(II) complex (27.9 g, 40.8 mmol) in dimethoxyethane (DME) (140 mL) and water (34.0 mL) is treated with 6N HCl (34.0 mL, 204.1 mmol).

-

The mixture is heated at 60 °C for 3 hours to effect hydrolysis.

-

After cooling, the solution is filtered to remove the chiral ligand. The filtrate, containing the crude (S)-2-amino-4,4,4-trifluorobutanoic acid, is concentrated.

-

The aqueous solution of the amino acid is then treated with ethylenediaminetetraacetic acid disodium (B8443419) salt hydrate (B1144303) (15.2 g, 40.8 mmol) and acetonitrile (B52724) (40 mL).

-

The mixture is cooled to 0 °C, and sodium carbonate (17.0 g, 160.0 mmol) and Fmoc-OSu (13.8 g, 40.8 mmol) are added.

-

The reaction is stirred for 4 hours at room temperature.

-

Following an extractive workup with ethyl acetate (B1210297) and acid, the organic layers are combined, dried, and concentrated to yield the crude N-Fmoc protected product.

3. Purification [3]

-

The final product can be purified by recrystallization from a mixture of ethyl acetate and toluene (B28343) to afford the (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid with an enantiomeric excess greater than 99%.[5]

Alternative and Emerging Strategies

While the Ni(II) complex-based alkylation is the most established method, other catalytic asymmetric approaches are under investigation for the synthesis of trifluoromethylated amino acids.

Catalytic Asymmetric Mannich and Strecker Reactions

The development of catalytic enantioselective Strecker and Mannich reactions with trifluoromethyl imines represents a compelling strategy for accessing α-trifluoromethyl amines and amino acids.[7] These methods often employ chiral catalysts, such as those derived from cinchona alkaloids or proline, to induce stereoselectivity.[7][8]

References

- 1. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Strategies for the Catalytic Enantioselective Synthesis of α-Trifluoromethyl Amines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Catalytic Asymmetric Synthesis of Trifluoromethylated γ-Amino Acids via Umpolung Addition of Trifluoromethyl Imines to Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Physicochemical Properties of 2-Amino-4,4,4-trifluorobutyric Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,4,4-trifluorobutyric acid is a non-proteinogenic amino acid that has garnered significant interest in the fields of medicinal chemistry and drug development. Its structure, featuring a trifluoromethyl group, makes it a valuable bioisostere of naturally occurring amino acids like leucine. This substitution can impart unique properties to peptides and other pharmaceutical compounds, such as increased metabolic stability, enhanced lipophilicity, and altered binding affinities, making it a crucial building block for novel therapeutics.[1] This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for their determination, and insights into its potential biological significance.

Core Physicochemical Properties

The unique structural features of this compound give rise to its distinct physicochemical characteristics. A summary of these properties is presented in the table below. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be interpreted accordingly.

| Property | Value | Source |

| Molecular Formula | C4H6F3NO2 | PubChem[2] |

| Molecular Weight | 157.09 g/mol | PubChem[2] |

| Melting Point | ~250 °C (decomposes) | Fisher Scientific[1] |

| Boiling Point | Data not available | |

| pKa (Predicted) | pKa1 (carboxyl): ~2-3 pKa2 (amino): ~9-10 | (Predicted based on typical amino acid values) |

| Aqueous Solubility | Data not available | |

| LogP (XLogP3) | -1.9 | PubChem[2] |

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the accurate characterization of chemical compounds. The following sections describe the methodologies for determining key physicochemical properties of this compound, as well as a protocol for its synthesis.

Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid

A reliable method for the large-scale asymmetric synthesis of the (S)-enantiomer has been developed. This procedure utilizes a recyclable chiral auxiliary to achieve high enantiomeric purity.[1]

Workflow for Asymmetric Synthesis

References

The Transformative Influence of Trifluoromethyl-Containing Amino Acids on Biological Activity: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The strategic incorporation of trifluoromethyl (CF3) groups into amino acid scaffolds represents a paradigm-shifting approach in medicinal chemistry and drug discovery. This powerful modification imbues peptides and proteins with enhanced metabolic stability, increased lipophilicity, and unique electronic properties, leading to improved pharmacokinetic profiles and biological efficacy. This technical guide provides a comprehensive overview of the biological activity of trifluoromethyl-containing amino acids, detailing their synthesis, impact on protein structure and function, and applications as potent enzyme inhibitors. We present curated quantitative data, detailed experimental protocols for their evaluation, and visual representations of relevant biological pathways to empower researchers in harnessing the full potential of these remarkable building blocks.

Introduction: The Power of Trifluorination in Amino Acid Chemistry

The introduction of a trifluoromethyl group into an amino acid can profoundly alter its physicochemical properties. The high electronegativity of the fluorine atoms creates a strong electron-withdrawing effect, influencing the acidity of nearby protons and modulating non-covalent interactions.[1][2] Furthermore, the CF3 group is significantly more lipophilic than a methyl group, which can enhance the ability of peptides to cross cellular membranes and the blood-brain barrier.[3][4] A key advantage of trifluorination is the exceptional strength of the carbon-fluorine bond, which renders the CF3 group highly resistant to metabolic degradation by cytochrome P450 enzymes, thereby increasing the in vivo half-life of drug candidates.[5][6]

Synthesis of Trifluoromethyl-Containing Amino Acids

A variety of synthetic methodologies have been developed to access a diverse range of α- and β-trifluoromethyl-containing amino acids. These methods often involve the use of specialized fluorinating reagents and require careful control of stereochemistry.

Selected Synthetic Approaches:

-

From α-Amino Acids: The Dakin-West reaction, utilizing trifluoroacetic anhydride (B1165640) (TFAA), can convert α-amino acid derivatives into α-aminoalkyl trifluoromethyl ketones, which can then be reduced to the corresponding β-amino-α-trifluoromethyl alcohols.

-

Nucleophilic Trifluoromethylation: The Ruppert-Prakash reagent (TMSCF3) is widely used for the nucleophilic trifluoromethylation of α-amino aldehydes and ketones to generate trifluoromethylated amino alcohols.

-

Asymmetric Synthesis: Chiral auxiliaries and catalysts are employed in Strecker and aldol-type reactions to achieve enantioselective synthesis of α-trifluoromethyl-α-amino acids.

A general workflow for the synthesis of N-(trifluoroacetyl) amino acids is depicted below.

Biological Activity and Applications

The unique properties of trifluoromethyl-containing amino acids have led to their widespread use in drug discovery, particularly in the development of enzyme inhibitors and metabolically stable peptides.

Enzyme Inhibition

Trifluoromethyl ketones (TFMKs) are potent reversible inhibitors of serine and cysteine proteases. The highly electrophilic carbonyl carbon of the TFMK moiety is attacked by the active site serine or cysteine residue, forming a stable hemiacetal or hemithioketal adduct, respectively. This effectively blocks the catalytic activity of the enzyme.

A generalized scheme for the inhibition of a serine protease by a peptidyl trifluoromethyl ketone is shown below.

Quantitative Data on Enzyme Inhibition:

The inhibitory potency of trifluoromethyl-containing compounds has been quantified against various enzymes. The following tables summarize key inhibition constants (Ki) and half-maximal inhibitory concentrations (IC50).

Table 1: Inhibition of Proteases by Trifluoromethyl-Containing Peptides

| Inhibitor | Target Enzyme | Ki Value (µM) | Reference(s) |

| Ac-Leu-Phe-CF3 | Chymotrypsin (B1334515) | 2 | [7] |

| Ac-Phe-CF3 | Chymotrypsin | 20 | [7] |

| Peptidyl Fluoromethyl Ketone (12c) | Caspase-1 | 0.11 | [8] |

| Peptidyl Fluoromethyl Ketone (12c) | Caspase-3 | 1.1 | [8] |

| Peptidyl Fluoromethyl Ketone (12c) | Caspase-8 | 0.43 | [8] |

| N,N-dimethyl glutaminyl fluoromethyl ketone | SARS-CoV 3CLpro | 2.5 (EC50) | [9] |

| Trifluoromethyl ketone inhibitor (5h) | SARS-CoV 3CLpro | 0.3 (time-dep) | [9] |

Table 2: Inhibition of Kinases by Trifluoromethyl-Containing Compounds

| Compound | Target Kinase | IC50 Value (nM) | Reference(s) |

| 5-Trifluoromethyl-2-aminopyrimidine derivative (30) | FLT3-WT | ≤ 25 | [10] |

| 5-Trifluoromethyl-2-aminopyrimidine derivative (30) | CHK1 | ≤ 25 | [10] |

| 2-Difluoromethylbenzimidazole derivative (86) | PI3Kα | 22.8 | [11] |

| 2-Difluoromethylbenzimidazole derivative (87) | PI3Kα | 33.6 | [11] |

| Pyrazole-based inhibitor (10) | Bcr-Abl | 14.2 | [3] |

| 7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine analogue (9) | Pim1 | 160 | [12][13] |

| Benzonaththridinone (7) | mTORC1 | 5.4 | [14] |

Table 3: Cytotoxicity of Trifluoromethyl-Containing Compounds in Cancer Cell Lines

| Compound | Cell Line | IC50 Value (µM) | Reference(s) |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative (3b) | C32 (Melanoma) | 24.4 | [15] |

| 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine derivative (3b) | A375 (Melanoma) | 25.4 | [15] |

| Fluorinated aminophenylhydrazine (6) | A549 (Lung) | 0.64 | [16] |

| 4-(Trifluoromethyl)isoxazole derivative (TTI-4) | MCF-7 (Breast) | 2.63 | [17] |

| Quinazolin-4-one derivatives | Various | 0.62 - 7.72 | [11] |

| Hybrid compounds 1 and 2 | Various | 10 - 50 | [18] |

Modulation of Signaling Pathways

The incorporation of trifluoromethyl-containing amino acids can alter the binding affinity of peptides to their targets, thereby modulating cellular signaling pathways. For instance, trifluoromethylated analogs of kinase inhibitors have shown enhanced potency and selectivity. The MAPK/ERK pathway, a crucial regulator of cell proliferation and survival, is a common target for such inhibitors.

Enhanced Metabolic Stability

The resistance of the CF3 group to enzymatic degradation significantly enhances the metabolic stability of peptides. This has been demonstrated in various studies where the incorporation of trifluoromethylated amino acids at or near cleavage sites of proteases like chymotrypsin and pepsin leads to a dramatic reduction in the rate of proteolysis.[19]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of trifluoromethyl-containing amino acids.

Solid-Phase Peptide Synthesis (SPPS) of Trifluoromethylated Peptides

This protocol outlines the manual Fmoc/tBu-based solid-phase synthesis of a peptide containing a trifluoromethylated amino acid.

Materials:

-

Rink amide MBHA or Wang resin

-

Fmoc-protected amino acids and Fmoc-protected trifluoromethylated amino acid

-

Coupling reagents: HBTU, HOBt

-

Activation base: DIPEA

-

Fmoc deprotection solution: 20% piperidine (B6355638) in DMF

-

Solvents: DMF, DCM, NMP

-

Cleavage cocktail: Trifluoroacetic acid (TFA)/H2O/Triisopropylsilane (TIS) (e.g., 95:2.5:2.5)

-

Cold diethyl ether

Procedure:

-

Resin Swelling: Swell the resin in DMF in a reaction vessel for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes. Wash the resin thoroughly with DMF and DCM.

-

Amino Acid Coupling:

-

Pre-activate the Fmoc-amino acid (3 equivalents relative to resin loading) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF.

-

Add DIPEA (6 eq.) to the amino acid solution and add the mixture to the resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

Monitor the coupling reaction using a ninhydrin (B49086) test.

-

Wash the resin with DMF and DCM.

-

-

Repeat: Repeat steps 2 and 3 for each amino acid in the peptide sequence.

-

Cleavage and Deprotection:

-

Wash the final peptide-resin with DCM and dry under vacuum.

-

Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold ether, and dry.

-

-

Purification: Purify the crude peptide by reverse-phase HPLC.

-

Characterization: Confirm the identity and purity of the peptide by mass spectrometry and analytical HPLC.[3][8][18][20][21]

In Vitro Kinase Inhibition Assay

This protocol describes a radiometric assay to determine the IC50 of a compound against a specific kinase using a peptide substrate.[1][22][23]

Materials:

-

Recombinant active kinase

-

Kinase-specific peptide substrate

-

Kinase reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT)

-

ATP solution

-

[γ-³²P]ATP

-

Test compound (dissolved in DMSO)

-

P81 phosphocellulose paper

-

75 mM phosphoric acid

-

Scintillation counter and fluid

Procedure:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing the kinase, peptide substrate, and the test compound at various concentrations in the kinase reaction buffer. Include a no-inhibitor control (DMSO vehicle). Pre-incubate for 10 minutes at room temperature.

-

Initiate Reaction: Start the kinase reaction by adding the ATP/[γ-³²P]ATP mix (final ATP concentration typically at the Km for the kinase).

-

Incubation: Incubate the reaction at 30°C for a time within the linear range of the assay (e.g., 20-60 minutes).

-

Stop Reaction: Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose paper.

-

Washing: Wash the P81 paper three times for 5 minutes each in 75 mM phosphoric acid to remove unincorporated [γ-³²P]ATP. Perform a final wash with acetone.

-

Quantification: Dry the P81 paper and measure the incorporated radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a sigmoidal dose-response curve.

In Vitro Caspase-3 Inhibition Assay (Fluorometric)

This protocol details the measurement of caspase-3 activity and its inhibition using a fluorogenic substrate.[2][4][12][24]

Materials:

-

Cell lysis buffer

-

96-well black microplate

-

Fluorogenic caspase-3 substrate (e.g., Ac-DEVD-AMC)

-

Recombinant active caspase-3 (for standard curve)

-

Test inhibitor

-

Microplate fluorometer

Procedure:

-

Cell Lysate Preparation: Culture cells and induce apoptosis if required. Lyse the cells using the cell lysis buffer and collect the supernatant containing cytosolic proteins.

-

Assay Setup: In a 96-well plate, add the cell lysate. For IC50 determination, include wells with varying concentrations of the test inhibitor. Also, include a no-inhibitor control and a blank (lysis buffer only).

-

Initiate Reaction: Add the reaction buffer containing the fluorogenic substrate to each well.

-

Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.

-

Measurement: Measure the fluorescence using a microplate fluorometer at the appropriate excitation and emission wavelengths for the fluorophore (e.g., Ex/Em = 380/460 nm for AMC).

-

Data Analysis: Calculate the percentage of caspase-3 inhibition for each inhibitor concentration. Determine the IC50 value from a dose-response curve.

Metabolic Stability Assay in Human Plasma

This protocol provides a general method to assess the stability of a peptide in human plasma.[6][20][25][26][27]

Materials:

-

Test peptide

-

Human plasma (heparinized)

-

Incubator at 37°C

-

Precipitation solution (e.g., acetonitrile (B52724) with an internal standard)

-

LC-MS/MS system

Procedure:

-

Incubation: Spike the test peptide into pre-warmed human plasma at a final concentration of 1 µM. Incubate at 37°C.

-

Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the plasma-peptide mixture.

-

Protein Precipitation: Immediately add the aliquot to a tube containing cold precipitation solution to stop the enzymatic degradation and precipitate plasma proteins.

-

Centrifugation: Vortex the mixture and centrifuge at high speed to pellet the precipitated proteins.

-

Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent peptide.

-

Data Analysis: Plot the percentage of remaining peptide against time and determine the half-life (t1/2) of the peptide in plasma.

Advanced Characterization Techniques

¹⁹F NMR Spectroscopy for Protein-Ligand Interactions

¹⁹F NMR is a powerful tool to study protein-ligand interactions, as the ¹⁹F nucleus provides a sensitive and background-free signal.[28][29][30][31]

Protein-Observed ¹⁹F NMR Protocol:

-

Protein Labeling: Express and purify the target protein with a site-specifically incorporated trifluoromethyl-containing amino acid.

-

Sample Preparation: Prepare a stock solution of the ¹⁹F-labeled protein (25-100 µM) in a suitable NMR buffer containing 10% D₂O. Prepare a high-concentration stock solution of the ligand.

-

NMR Data Acquisition: Acquire a series of 1D ¹⁹F NMR spectra of the labeled protein while titrating in increasing concentrations of the ligand.

-

Data Analysis: Process the spectra and determine the chemical shift of the protein's ¹⁹F resonance at each ligand concentration. Fit the chemical shift changes to a binding isotherm to determine the dissociation constant (Kd).[29]

X-ray Crystallography of Protein-Inhibitor Complexes

X-ray crystallography provides atomic-resolution three-dimensional structures of protein-inhibitor complexes, offering invaluable insights into the binding mode and mechanism of action.[32][33][34][35][36]

General Workflow:

-

Protein Purification and Complex Formation: Purify the target protein to homogeneity. The protein-inhibitor complex can be formed by co-crystallization (crystallizing the protein in the presence of the inhibitor) or by soaking a pre-formed protein crystal in a solution containing the inhibitor.

-

Crystallization: Screen a wide range of crystallization conditions (precipitants, pH, temperature, additives) to obtain well-ordered crystals of the complex.

-

Data Collection: Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron) and collect the diffraction data.

-

Structure Determination: Process the diffraction data and solve the phase problem to generate an electron density map.

-

Model Building and Refinement: Build an atomic model of the protein-inhibitor complex into the electron density map and refine the model to obtain the final structure.

Conclusion

Trifluoromethyl-containing amino acids are invaluable tools in modern drug discovery and chemical biology. Their unique ability to enhance metabolic stability, modulate lipophilicity, and serve as potent enzyme inhibitors has led to their successful application in the development of novel therapeutics. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers to design, synthesize, and evaluate new bioactive molecules incorporating these powerful fluorinated building blocks. As our understanding of the intricate interplay between structure and biological activity continues to grow, the strategic use of trifluoromethyl-containing amino acids will undoubtedly pave the way for the next generation of innovative medicines.

References

- 1. benchchem.com [benchchem.com]

- 2. bio-rad.com [bio-rad.com]

- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. benchchem.com [benchchem.com]

- 6. In Vitro Metabolic Stability of Peptide Drugs Across Different Tissues - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 7. thebiologyislove.com [thebiologyislove.com]

- 8. Synthesis of Novel Caspase Inhibitors for Characterization of the Active Caspase Proteome in Vitro and in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kinase Activity Assay Using Unspecific Substrate or Specific Synthetic Peptides | Springer Nature Experiments [experiments.springernature.com]

- 10. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. dspace.mit.edu [dspace.mit.edu]

- 15. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Anticancer Properties of Fluorinated Aminophenylhydrazines on A549 Lung Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Khan Academy [khanacademy.org]

- 20. researchgate.net [researchgate.net]

- 21. Use of 19F NMR spectroscopy to screen chemical libraries for ligands that bind to proteins. | Semantic Scholar [semanticscholar.org]

- 22. benchchem.com [benchchem.com]

- 23. scbt.com [scbt.com]

- 24. mpbio.com [mpbio.com]

- 25. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens | PLOS One [journals.plos.org]

- 27. pubs.acs.org [pubs.acs.org]

- 28. benchchem.com [benchchem.com]

- 29. Protein-observed 19F-NMR for fragment screening, affinity quantification and druggability assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 30. Rapid Quantification of Protein-Ligand Binding via 19F NMR Lineshape Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 31. Detection of Protein-Ligand Interactions by 19F Nuclear Magnetic Resonance Using Hyperpolarized Water - PMC [pmc.ncbi.nlm.nih.gov]

- 32. creative-biostructure.com [creative-biostructure.com]

- 33. indico.ictp.it [indico.ictp.it]

- 34. frontierspartnerships.org [frontierspartnerships.org]

- 35. Guidelines for the successful generation of protein–ligand complex crystals - PMC [pmc.ncbi.nlm.nih.gov]

- 36. phys.libretexts.org [phys.libretexts.org]

A Technical Guide to the Synthesis of Novel 2-Amino-4,4,4-trifluorobutyric Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth technical guide to the synthesis of novel 2-Amino-4,4,4-trifluorobutyric acid derivatives. The strategic incorporation of fluorine into amino acid scaffolds is a paramount strategy in modern drug discovery, offering a pathway to modulate the physicochemical and biological properties of peptides and small molecules. The trifluoromethyl group, in particular, can significantly enhance metabolic stability, lipophilicity, and binding affinity. This guide focuses on a robust and scalable asymmetric synthesis method, presenting detailed experimental protocols, quantitative data, and logical workflows to aid researchers in the design and execution of their synthetic strategies.

Core Synthetic Strategy: Asymmetric Alkylation of a Chiral Ni(II) Complex

A leading methodology for the asymmetric synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid derivatives involves the alkylation of a chiral Ni(II) complex of a glycine (B1666218) Schiff base. This approach is highly regarded for its scalability, operational convenience, and excellent stereocontrol, consistently achieving high enantiomeric excess.[1][2] The chiral auxiliary is recyclable, making the process cost-effective for large-scale production.[1]

Logical Workflow of the Synthesis

The overall synthetic workflow can be broken down into four key stages:

-

Synthesis of the Chiral Ligand: Preparation of the chiral Schiff base ligand that will direct the stereoselective alkylation.

-

Formation of the Ni(II) Complex: Complexation of the chiral ligand with a nickel(II) salt and glycine to form the key chiral nucleophilic glycine equivalent.

-

Diastereoselective Alkylation: The core C-C bond-forming step where the Ni(II) complex is alkylated with a trifluoroethylating agent.

-

Deprotection and Purification: Disassembly of the alkylated complex to release the desired amino acid, followed by protection (e.g., with an Fmoc group) and purification.

Figure 1: Overall workflow for the asymmetric synthesis.

Quantitative Data Summary

The following tables summarize the quantitative data for the key steps in the synthesis of N-Fmoc-(S)-2-amino-4,4,4-trifluorobutanoic acid.

| Table 1: Diastereoselective Alkylation of the Chiral Ni(II) Complex | |

| Parameter | Value |

| Starting Material | Chiral Ni(II)-Glycine Schiff Base Complex |

| Alkylating Agent | 1,1,1-Trifluoro-2-iodoethane (B141898) (CF3CH2I) |

| Base | 10% KOH in Methanol (B129727) |

| Solvent | N,N-Dimethylformamide (DMF) |

| Temperature | Room Temperature |

| Reaction Time | 2 hours |

| Yield of Alkylated Complex | 81.1% |

| Diastereomeric Excess (de) | >99% |

| Table 2: Deprotection and N-Fmoc Protection | |

| Parameter | Value |

| Starting Material | Alkylated Ni(II) Complex |

| Deprotection Reagent | 6N HCl |

| Solvent (Deprotection) | Dimethoxyethane (DME) / Water |

| Temperature (Deprotection) | 60 °C |

| Reaction Time (Deprotection) | 3 hours |

| N-Protection Reagent | (9-Fluorenylmethoxy)carbonyl chloride (Fmoc-Cl) |

| Overall Yield (from Alkylated Complex) | High |

| Enantiomeric Excess (ee) of Final Product | 97.8% - >99% |

Detailed Experimental Protocols

Protocol 1: Synthesis of the Chiral Ni(II)-Glycine Schiff Base Complex

This protocol describes the formation of the key chiral intermediate. The specific chiral ligand used is typically derived from proline and an aminobenzophenone, though variations exist.

Figure 2: Workflow for Ni(II) complex formation.

Methodology:

-

To a solution of the chiral ligand (e.g., (S)-2-[N-(N'-benzylprolyl)amino]benzophenone) and glycine in methanol, add a solution of nickel(II) nitrate (B79036) hexahydrate in methanol.

-

Add a solution of potassium hydroxide (B78521) in methanol to the mixture.

-

Heat the reaction mixture to reflux for 1-2 hours, during which time the color will change, and a precipitate will form.

-

Cool the mixture to room temperature and then further in an ice bath.

-

Collect the solid product by filtration, wash with cold methanol and water, and dry under vacuum to yield the chiral Ni(II) complex.

Protocol 2: Diastereoselective Alkylation

This is the crucial stereochemistry-defining step.

Methodology:

-

Suspend the chiral Ni(II)-glycine Schiff base complex in deoxygenated N,N-dimethylformamide (DMF) under an argon atmosphere.

-

Add 1,1,1-trifluoro-2-iodoethane to the suspension.

-

Add a 10% solution of potassium hydroxide in methanol dropwise at room temperature.

-

Stir the mixture at room temperature for 2 hours.

-

Pour the reaction mixture into water to precipitate the product.

-

Stir the resulting suspension for an additional 1-4 hours.

-

Collect the precipitate by filtration, wash with water, and air-dry to obtain the alkylated Ni(II) complex.

Protocol 3: Deprotection and N-Fmoc Protection

This final stage liberates the amino acid and prepares it for applications such as peptide synthesis.

Methodology:

-

To a solution of the alkylated Ni(II) complex in dimethoxyethane (DME) and water, add 6N hydrochloric acid.

-

Heat the resulting mixture at 60 °C for 3 hours. A precipitate of the amino acid hydrochloride salt will form.

-

Filter the mixture and wash the solid with DME.

-

The filtrate, containing the recovered chiral auxiliary, can be processed for recycling.

-

The collected solid (amino acid hydrochloride) is then dissolved in a mixture of acetone (B3395972) and water.

-

Cool the solution in an ice bath and add sodium bicarbonate, followed by a solution of (9-fluorenylmethoxy)carbonyl chloride (Fmoc-Cl) in acetone.

-

Stir the reaction mixture at room temperature overnight.

-

Remove the acetone under reduced pressure and dilute the aqueous residue with water.

-

Wash the aqueous solution with diethyl ether.

-

Acidify the aqueous layer with 1N HCl to a pH of 2-3 to precipitate the N-Fmoc protected amino acid.

-

Collect the solid by filtration, wash with water, and dry.

-

The final product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Biological Context and Applications in Drug Development

While specific signaling pathways for novel this compound derivatives are a subject of ongoing research, the incorporation of trifluoromethylated amino acids into peptides and other drug candidates is a well-established strategy in medicinal chemistry.[3][4]

Role as a Leucine Bioisostere

Enantiomerically pure derivatives of 2-amino-4,4,4-trifluorobutanoic acid are in high demand as bioisosteres of leucine.[2] The trifluoromethyl group mimics the steric bulk of the isobutyl side chain of leucine. This substitution can be used in the de novo design of biologically active peptides and peptidomimetics to enhance their properties.

Enhancement of Pharmacokinetic and Pharmacodynamic Properties

The introduction of a trifluoromethyl group can confer several advantageous properties:

-

Increased Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic degradation by enzymes such as cytochrome P450s.[3] This can lead to a longer in vivo half-life of the drug molecule.

-

Enhanced Lipophilicity: The trifluoromethyl group is highly lipophilic, which can improve a drug candidate's ability to cross biological membranes, potentially increasing bioavailability and penetration into target tissues like the central nervous system.[3][4]

-

Modulation of Binding Affinity: The high electronegativity of the fluorine atoms can alter the electronic properties of the amino acid, influencing non-covalent interactions (e.g., hydrogen bonds, dipole-dipole interactions) with the target receptor or enzyme. This can lead to fine-tuning and potentially increasing binding affinity and selectivity.[3]

Figure 3: Rationale for using trifluorobutyric acid derivatives.

Conclusion

The asymmetric synthesis of this compound derivatives via the alkylation of a chiral Ni(II) complex represents a powerful and scalable method for accessing these valuable building blocks. The detailed protocols and quantitative data provided in this guide offer a solid foundation for researchers to produce these compounds with high stereochemical purity. The unique properties conferred by the trifluoromethyl group make these amino acid derivatives highly attractive for incorporation into next-generation therapeutics, with the potential to significantly improve their pharmacological profiles. This technical guide serves as a comprehensive resource for scientists and professionals in drug development aiming to leverage the benefits of fluorination in their research endeavors.

References

- 1. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. nbinno.com [nbinno.com]

- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Potential Mechanism of Action of 2-Amino-4,4,4-trifluorobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Amino-4,4,4-trifluorobutyric acid is a fluorinated, non-proteinogenic amino acid with significant potential in medicinal chemistry and drug design. Its structural similarity to the natural amino acid leucine, coupled with the unique physicochemical properties imparted by the trifluoromethyl group, suggests its primary utility as a bioisostere to enhance the metabolic stability and efficacy of peptide-based therapeutics. While direct experimental evidence elucidating its precise mechanism of action is limited in publicly available literature, this guide synthesizes current knowledge on structurally related fluorinated amino acids to propose a well-grounded, hypothesized mechanism of action. We postulate that this compound primarily functions as a competitive or mechanism-based inhibitor of pyridoxal-5'-phosphate (PLP)-dependent aminotransferases. Furthermore, we explore its potential as an inhibitor of cysteine proteases. This document provides a comprehensive overview of these potential mechanisms, detailed experimental protocols to investigate these hypotheses, and visual diagrams to illustrate key pathways and workflows.

Introduction

Fluorinated amino acids are of considerable interest in drug discovery due to the ability of fluorine to modulate key pharmacological properties such as metabolic stability, lipophilicity, and binding affinity. This compound, a derivative of alanine (B10760859) and a structural mimic of leucine, is a prime candidate for incorporation into novel therapeutic agents. The strong electron-withdrawing nature of the trifluoromethyl group can significantly alter the electronic properties of the molecule, potentially influencing its interaction with biological targets. This guide explores the most probable mechanisms through which this compound may exert its biological effects, focusing on enzyme inhibition.

Hypothesized Mechanism of Action: Inhibition of PLP-Dependent Aminotransferases

Based on extensive research into the mechanisms of other fluorinated amino acids, a primary hypothesized mechanism of action for this compound is the inhibition of PLP-dependent aminotransferases, such as GABA aminotransferase (GABA-AT) and ornithine aminotransferase (OAT). These enzymes are crucial for amino acid metabolism and are validated targets for various therapeutic areas.

Competitive Inhibition

The structural similarity of this compound to natural amino acid substrates of aminotransferases suggests it could act as a competitive inhibitor. In this model, the molecule would bind to the active site of the enzyme, preventing the binding of the endogenous substrate and thereby inhibiting the enzyme's catalytic activity. The binding would be reversible, and the inhibitory potency would be determined by the affinity of the compound for the enzyme's active site (Ki).

Mechanism-Based Inactivation (Suicide Inhibition)

A more complex and often more potent mechanism is mechanism-based inactivation. In this scenario, this compound would initially act as a substrate for the aminotransferase. The enzyme's catalytic machinery would process the inhibitor, leading to the formation of a highly reactive intermediate that then irreversibly inactivates the enzyme, often by forming a covalent bond with an active site residue.

A plausible pathway for mechanism-based inactivation of an aminotransferase by this compound is as follows:

-

Schiff Base Formation: The amino group of this compound forms a Schiff base (external aldimine) with the PLP cofactor in the enzyme's active site.

-

α-Proton Abstraction: A basic residue in the active site abstracts a proton from the α-carbon of the inhibitor.

-

Fluoride (B91410) Elimination and Reactive Intermediate Formation: The presence of the electron-withdrawing trifluoromethyl group facilitates the elimination of a fluoride ion, leading to the formation of a reactive Michael acceptor or a related electrophilic species.

-

Enzyme Inactivation: A nucleophilic residue in the active site (e.g., a lysine (B10760008) or cysteine) attacks the reactive intermediate, forming a stable covalent adduct and leading to irreversible inactivation of the enzyme.

This proposed mechanism is analogous to the established inactivation pathways for other fluorinated amino acid inhibitors of GABA-AT and OAT.

Potential as a Cysteine Protease Inhibitor

While the primary hypothesized mechanism involves aminotransferases, the electrophilic nature of intermediates that could be formed from this compound also suggests potential for the inhibition of other enzyme classes, such as cysteine proteases. The active site of cysteine proteases contains a highly nucleophilic cysteine residue. A reactive intermediate generated from this compound, as described above, could be susceptible to attack by this cysteine thiol, leading to covalent modification and inactivation of the protease.

Experimental Protocols

To validate the hypothesized mechanisms of action, a series of biochemical assays are required. The following protocols provide a framework for these investigations.

General Materials and Methods

-

Reagents: this compound, purified target enzymes (e.g., GABA-AT, OAT, a representative cysteine protease like papain or a cathepsin), enzyme-specific substrates, cofactors (e.g., PLP, α-ketoglutarate), and assay buffers.

-

Instrumentation: Spectrophotometer or fluorometer, plate reader, equipment for protein purification and analysis (e.g., chromatography systems, SDS-PAGE).

Protocol for Aminotransferase Inhibition Assay

This protocol is adapted for a continuous coupled-enzyme assay, which is a common method for measuring aminotransferase activity.

-

Enzyme Activity Assay:

-

Prepare an assay mixture containing buffer, α-ketoglutarate, NADP+, and a coupling enzyme (e.g., succinic semialdehyde dehydrogenase for GABA-AT).

-

Initiate the reaction by adding the aminotransferase and its primary substrate (e.g., GABA for GABA-AT).

-

Monitor the increase in absorbance at 340 nm, corresponding to the formation of NADPH.

-

-

Inhibition Studies:

-

IC50 Determination: Perform the enzyme activity assay in the presence of varying concentrations of this compound. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

-

Determination of Inhibition Type (Competitive vs. Non-competitive): Measure the initial reaction rates at different substrate and inhibitor concentrations. Analyze the data using Lineweaver-Burk or Dixon plots to determine the mode of inhibition and the inhibition constant (Ki).

-

Time-Dependent Inhibition (for Mechanism-Based Inactivation): Pre-incubate the enzyme with the inhibitor for various time intervals before initiating the reaction by adding the substrate. A time-dependent loss of enzyme activity suggests mechanism-based inactivation.

-

Protocol for Cysteine Protease Inhibition Assay

This protocol utilizes a fluorogenic substrate to measure cysteine protease activity.

-

Enzyme Activation: Activate the cysteine protease by pre-incubating it in an assay buffer containing a reducing agent (e.g., DTT) to ensure the active site cysteine is in its reduced, nucleophilic state.

-

Inhibition Assay:

-

Prepare a serial dilution of this compound.

-

In a microplate, add the activated enzyme and the inhibitor dilutions.

-

Initiate the reaction by adding a fluorogenic substrate (e.g., a peptide-AMC conjugate).

-

Monitor the increase in fluorescence over time as the substrate is cleaved.

-

-

Data Analysis: Calculate the initial reaction rates and determine the IC50 value for the inhibitor. Further kinetic studies can be performed to elucidate the mechanism of inhibition.

Data Presentation

All quantitative data from the inhibition assays should be summarized in clearly structured tables for easy comparison.

Table 1: Hypothesized Inhibitory Activity of this compound against Target Enzymes

| Target Enzyme | Assay Type | Parameter | Hypothesized Value |

| GABA Aminotransferase | Competitive Inhibition | Ki | µM range |

| GABA Aminotransferase | Mechanism-Based Inactivation | kinact/KI | >100 M⁻¹s⁻¹ |

| Ornithine Aminotransferase | Competitive Inhibition | Ki | µM range |

| Cysteine Protease (e.g., Papain) | IC50 | IC50 | µM range |

Note: These are hypothesized values based on structurally related compounds and require experimental validation.

Conclusion

While the primary application of this compound to date has been in the synthesis of modified peptides, its structural features strongly suggest a potential role as an enzyme inhibitor. The most probable mechanism of action is the inhibition of PLP-dependent aminotransferases, either through competitive binding or mechanism-based inactivation. The potential for cysteine protease inhibition also warrants investigation. The experimental protocols outlined in this guide provide a robust framework for testing these hypotheses and elucidating the precise molecular mechanism of this promising fluorinated amino acid. Such studies will be crucial for unlocking its full therapeutic potential in drug development.

The Strategic Incorporation of 2-Amino-4,4,4-trifluorobutyric Acid as a Leucine Bioisostere in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic modification of peptide and small molecule scaffolds is paramount to enhancing therapeutic efficacy. One of the most successful strategies has been the incorporation of fluorinated amino acids to modulate the physicochemical and biological properties of parent molecules.[1] This guide focuses on 2-Amino-4,4,4-trifluorobutyric acid, a fluorinated analog of the natural amino acid leucine (B10760876), and its role as a bioisostere. The substitution of leucine with this non-canonical amino acid has emerged as a powerful tool to improve metabolic stability, binding affinity, and overall pharmacokinetic profiles of therapeutic candidates.[2][3]

The rationale for this bioisosteric replacement lies in the similar steric profiles of the isobutyl group of leucine and the trifluoromethyl group of this compound.[2] While maintaining a comparable size and shape, the high electronegativity of the fluorine atoms imparts unique electronic properties that can lead to enhanced biological performance. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, supported by detailed experimental protocols and comparative data to aid researchers in its practical application.

Physicochemical Properties and Bioisosteric Rationale

The trifluoromethyl group is a well-established bioisostere for the isopropyl group due to their comparable van der Waals volumes. This steric mimicry allows this compound to substitute leucine in a peptide sequence with minimal disruption to the overall conformation. However, the electronic properties of the trifluoromethyl group are vastly different from the isobutyl group. The strong electron-withdrawing nature of the fluorine atoms can alter the pKa of neighboring functional groups, influence hydrogen bonding capabilities, and enhance the metabolic stability of the peptide by shielding adjacent peptide bonds from enzymatic degradation.[4]

dot

Caption: Structural comparison of Leucine and its bioisostere.

The increased hydrophobicity imparted by the trifluoromethyl group can also enhance a peptide's ability to cross cell membranes, potentially leading to improved bioavailability.[5] These combined properties make this compound a valuable building block for the rational design of peptides with optimized therapeutic potential.

Quantitative Data on Biological Activity

While the theoretical benefits of substituting leucine with this compound are well-established, quantitative data from direct comparative studies are essential for informed drug design. The following tables summarize key biological data from studies where this bioisosteric replacement has been evaluated.

Table 1: In Vitro Biological Activity

| Peptide/Inhibitor | Target | Leucine Analog IC50 (nM) | Trifluoro-leucine Analog IC50 (nM) | Fold Change | Reference |

| Hypothetical Peptide A | Protease X | 120 | 30 | 4x improvement | Simulated Data |

| Hypothetical Peptide B | Receptor Y | 50 | 65 | 0.77x decrease | Simulated Data |

Note: The data presented in this table is illustrative and based on general trends observed with fluorinated amino acids. Specific experimental data for direct comparisons are not yet widely published.

Table 2: Proteolytic Stability

| Peptide | Protease | Half-life (Leucine Analog, min) | Half-life (Trifluoro-leucine Analog, min) | Fold Increase in Stability | Reference |

| Hypothetical Peptide C | Trypsin | 45 | 180 | 4 | Simulated Data |

| Hypothetical Peptide D | Chymotrypsin | 90 | 300 | 3.3 | Simulated Data |

Note: Increased proteolytic stability is a common outcome of fluorination, but the extent is sequence and protease dependent.[6][7]

Table 3: Pharmacokinetic Parameters

| Peptide | Parameter | Leucine Analog | Trifluoro-leucine Analog | Reference |

| Hypothetical Peptide E | Half-life (t1/2) in plasma (hr) | 1.2 | 4.8 | Simulated Data |

| Hypothetical Peptide E | Clearance (mL/min/kg) | 25 | 8 | Simulated Data |

Note: Improved pharmacokinetic profiles are a key driver for the use of fluorinated amino acids.[8]

Experimental Protocols

Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutyric Acid

A reliable and scalable synthesis of enantiomerically pure (S)-2-Amino-4,4,4-trifluorobutyric acid is crucial for its application in drug discovery. The following protocol is adapted from the work of Han et al. and Soloshonok et al., which describes a large-scale asymmetric synthesis using a chiral nickel (II) complex of a glycine (B1666218) Schiff base.[2]

Materials:

-

Ni(II) complex of glycine Schiff base (chiral auxiliary)

-

1,1,1-trifluoro-2-iodoethane (B141898) (CF3CH2I)

-

Potassium hydroxide (B78521) (KOH)

-

Methanol (MeOH)

-

N,N-Dimethylformamide (DMF)

-

Hydrochloric acid (HCl)

-

Fmoc-OSu (9-fluorenylmethyloxycarbonyl-N-hydroxysuccinimide)

-

Sodium carbonate (Na2CO3)

-

Ethylenediaminetetraacetic acid (EDTA)

Procedure:

-

Alkylation: The chiral Ni(II) complex of the glycine Schiff base is alkylated with 1,1,1-trifluoro-2-iodoethane in the presence of a base (e.g., KOH) in a solvent mixture like DMF/MeOH.

-

Hydrolysis: The resulting alkylated complex is then hydrolyzed with aqueous HCl to release the free amino acid, (S)-2-Amino-4,4,4-trifluorobutyric acid.

-

Fmoc Protection: The crude amino acid is protected with Fmoc-OSu in the presence of a base (e.g., Na2CO3) to yield Fmoc-(S)-2-Amino-4,4,4-trifluorobutyric acid, which is suitable for solid-phase peptide synthesis.

-

Purification: The final product is purified by crystallization.

dot

Caption: Workflow for the synthesis of Fmoc-protected amino acid.

Incorporation into Peptides via Solid-Phase Peptide Synthesis (SPPS)

Fmoc-(S)-2-Amino-4,4,4-trifluorobutyric acid can be incorporated into peptide sequences using standard Fmoc-based solid-phase peptide synthesis protocols.

Materials:

-

Fmoc-Rink Amide MBHA resin (or other suitable resin)

-

Fmoc-protected amino acids (including Fmoc-(S)-2-Amino-4,4,4-trifluorobutyric acid)

-

Coupling reagent (e.g., HBTU, HATU)

-

Base (e.g., DIPEA, NMM)

-

Deprotection solution (e.g., 20% piperidine (B6355638) in DMF)

-

Cleavage cocktail (e.g., TFA/TIS/H2O)

-

DMF, DCM

Procedure:

-

Resin Swelling: The resin is swelled in an appropriate solvent (e.g., DMF).

-

Fmoc Deprotection: The Fmoc protecting group is removed from the resin using the deprotection solution.

-

Coupling: The desired Fmoc-protected amino acid (e.g., Fmoc-(S)-2-Amino-4,4,4-trifluorobutyric acid) is activated with the coupling reagent and base and then coupled to the deprotected resin.

-

Washing: The resin is thoroughly washed to remove excess reagents.

-

Repeat: Steps 2-4 are repeated for each amino acid in the sequence.

-

Cleavage and Deprotection: The final peptide is cleaved from the resin, and side-chain protecting groups are removed using the cleavage cocktail.

-

Purification: The crude peptide is purified by reverse-phase HPLC.

dot

Caption: The iterative cycle of solid-phase peptide synthesis.

Proteolytic Stability Assay

The stability of peptides containing this compound against enzymatic degradation can be assessed using an in vitro assay with subsequent analysis by RP-HPLC.

Materials:

-

Peptide with and without the trifluorinated amino acid

-

Protease of interest (e.g., trypsin, chymotrypsin, pepsin)

-

Appropriate buffer for the protease

-

Quenching solution (e.g., TFA)

-

RP-HPLC system

Procedure:

-

Incubation: The peptide is incubated with the protease in the appropriate buffer at a controlled temperature.

-

Time Points: Aliquots are taken at various time points and the enzymatic reaction is quenched.

-

HPLC Analysis: The samples are analyzed by RP-HPLC to monitor the disappearance of the parent peptide peak and the appearance of degradation product peaks.

-

Data Analysis: The half-life of the peptide is calculated from the rate of degradation.

Conclusion and Future Outlook

This compound has proven to be a valuable tool in the medicinal chemist's arsenal (B13267) for the design of novel and improved peptide-based therapeutics. Its ability to act as a steric mimic of leucine while imparting the unique electronic and stability-enhancing properties of fluorine makes it an attractive building block for lead optimization. The synthetic routes to this amino acid are well-established, and its incorporation into peptides is readily achievable through standard synthetic protocols.

While the qualitative benefits are clear, there is a need for more comprehensive quantitative studies that directly compare the biological and pharmacokinetic profiles of peptides containing this compound with their native leucine counterparts. Such data will be invaluable for building predictive models for the rational design of fluorinated peptides. As the field of peptide therapeutics continues to expand, the strategic use of fluorinated amino acids like this compound will undoubtedly play an increasingly important role in the development of the next generation of medicines.

References

- 1. Applications of fluorine-containing amino acids for drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Ribosomal translation of fluorinated non-canonical amino acids for de novo biologically active fluorinated macrocyclic peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Proteolytically stable peptides by incorporation of alpha-Tfm amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and pharmacokinetic-pharmacodynamic correlations of therapeutic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of 2-Amino-4,4,4-trifluorobutyric Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-4,4,4-trifluorobutyric acid is a non-proteinogenic amino acid of significant interest in medicinal chemistry and drug development. The incorporation of a trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of peptides and other pharmacologically active molecules. A thorough understanding of its spectroscopic characteristics is crucial for its identification, characterization, and quality control in research and development settings. This guide provides a summary of available spectroscopic data and detailed experimental protocols for the analysis of this compound and its derivatives.

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic molecules. For this compound and its derivatives, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

Table 1: ¹H NMR Spectroscopic Data for (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic Acid

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.78 | d | 7.7 | 2H (Fmoc) |

| 7.69 | d | 7.7 | 2H (Fmoc) |

| 7.34−7.41 | m | 2H (Fmoc) | |

| 7.25−7.33 | m | 2H (Fmoc) | |

| 4.42−4.53 | m | 1H (α-CH) | |

| 4.29−4.37 | m | 2H (Fmoc-CH₂) | |

| 4.20−4.29 | m | 1H (Fmoc-CH) | |

| 2.78−2.91 | m | 1H (β-CH₂) | |

| 2.60−2.72 | m | 1H (β-CH₂) |

Solvent: CD₃OD, Spectrometer Frequency: 400 MHz

¹⁹F NMR Spectroscopy

¹⁹F NMR is highly sensitive to the local electronic environment of the fluorine atoms. For (2S)-2-(tert-Butoxycarbonyl)amino-4,4,4-trifluorobutanoic acid, a ¹⁹F NMR spectrum has been recorded, though the specific chemical shift value is not publicly detailed without an account on specialized databases.[1]

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. While a specific spectrum for this compound is not available, product specifications from suppliers confirm its identity using Fourier Transform Infrared (FTIR) spectroscopy.[2] The expected characteristic absorption bands are summarized in Table 2.

Table 2: Expected Characteristic Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode |

| 3100-3000 | N-H | Stretching (Amine salt) |

| 3000-2500 | O-H | Stretching (Carboxylic acid) |

| 1730-1700 | C=O | Stretching (Carboxylic acid) |

| 1640-1550 | N-H | Bending (Amine) |

| 1300-1100 | C-F | Stretching (Trifluoromethyl group) |

Mass Spectrometry (MS)

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₄H₆F₃NO₂ |

| Molecular Weight | 157.09 g/mol |

| Exact Mass | 157.035063 u |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic techniques used to characterize this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain ¹H, ¹³C, and ¹⁹F NMR spectra for structural elucidation.

Materials:

-

This compound

-

Deuterated solvent (e.g., D₂O, CD₃OD)

-

NMR tubes (5 mm)

-

NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry NMR tube. Ensure the sample is fully dissolved.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Tune the probe for the desired nucleus (¹H, ¹³C, or ¹⁹F).

-

-

¹H NMR Acquisition:

-

Acquire a one-dimensional ¹H spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).

-

Use a sufficient number of scans to obtain a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a one-dimensional ¹³C spectrum, often with proton decoupling.

-

Set the spectral width to cover the expected range (typically 0-200 ppm).

-

A larger number of scans will be required due to the lower natural abundance of ¹³C.

-

-

¹⁹F NMR Acquisition:

-

Acquire a one-dimensional ¹⁹F spectrum. Proton decoupling may be used to simplify the spectrum.

-

The chemical shift range for fluorine is much larger than for protons, so the spectral width should be set accordingly. A common reference standard for ¹⁹F NMR is CFCl₃ (0 ppm).[4]

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase the spectrum and perform baseline correction.

-

Reference the chemical shifts to an internal standard (e.g., TMS for ¹H and ¹³C) or the residual solvent peak.

-

Integrate the signals in the ¹H spectrum to determine the relative number of protons.

-

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Materials:

-

This compound

-

Potassium bromide (KBr) (for solid-state pellet) or solvent for thin film

-

FTIR spectrometer with an appropriate sample holder (e.g., ATR, pellet press)

Procedure (ATR Method):

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Spectrum Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum over the desired range (e.g., 4000-400 cm⁻¹).

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance or transmittance spectrum.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Materials:

-

This compound

-

Solvent (e.g., methanol, water with 0.1% formic acid)

-

Mass spectrometer (e.g., ESI-QTOF, GC-MS)

Procedure (Electrospray Ionization - ESI):

-

Sample Preparation: Prepare a dilute solution of the sample (e.g., 1-10 µg/mL) in a suitable solvent.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump or through an LC system.

-

Ionization: Apply a high voltage to the ESI needle to generate charged droplets, leading to the formation of gas-phase ions.

-

Mass Analysis:

-

Acquire a full scan mass spectrum to identify the protonated molecule [M+H]⁺ or other adducts.

-

Perform tandem MS (MS/MS) on the parent ion to induce fragmentation and obtain a characteristic fragmentation pattern.

-

-

Data Analysis: Determine the accurate mass of the parent ion and analyze the fragmentation pattern to confirm the structure.

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

References

A Technical Guide to the Commercial Availability of Enantiomerically Pure 2-Amino-4,4,4-trifluorobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability of enantiomerically pure (R)- and (S)-2-Amino-4,4,4-trifluorobutyric acid, a crucial building block in modern drug discovery and peptide synthesis. This document offers a detailed summary of commercially available forms, their specifications, and key suppliers. Furthermore, it outlines a well-established experimental protocol for the asymmetric synthesis of the (S)-enantiomer, providing researchers with the necessary information for both procurement and in-house preparation.

Introduction

2-Amino-4,4,4-trifluorobutyric acid is a non-proteinogenic amino acid that has garnered significant interest in the pharmaceutical industry. The incorporation of the trifluoromethyl group can enhance the metabolic stability, lipophilicity, and binding affinity of peptide-based therapeutics. Access to enantiomerically pure forms of this amino acid is critical for the development of stereochemically defined drugs. This guide serves as a practical resource for researchers navigating the procurement and synthesis of these valuable compounds.

Commercial Availability

A survey of prominent chemical suppliers reveals that this compound is commercially available in its racemic form, as individual (R)- and (S)-enantiomers, and with N-protecting groups such as Fmoc (9-fluorenylmethoxycarbonyl) and Boc (tert-butyloxycarbonyl). The following tables summarize the availability and key specifications from various suppliers.

Table 1: (R)-2-Amino-4,4,4-trifluorobutyric Acid and its Derivatives

| Product Name | Supplier | CAS Number | Purity | Notes |

| (R)-Fmoc-2-amino-4,4,4-trifluoro-butyric acid | Chem-Impex | 2044711-52-4 | ≥ 99.5% (Chiral HPLC) | White to off-white powder.[1] |

| (R)-2-((tert-Butoxycarbonyl)amino)-4,4,4-trifluorobutanoic acid | Advanced Biochemicals | 207118-08-9 | Not specified | Available in 10g and >100g quantities. |

| (2R)-2-Amino-4,4,4-trifluorobutanoic acid | Cymit Química | 120200-07-9 | Not specified | Also known as (D)-2-Amino-4,4,4-trifluorobutanoic acid.[2] |

Table 2: (S)-2-Amino-4,4,4-trifluorobutyric Acid and its Derivatives

| Product Name | Supplier | CAS Number | Purity | Notes |

| (S)-Fmoc-2-amino-4,4,4-trifluoro-butyric acid | Chem-Impex | 181128-48-3 | ≥ 98% (HPLC) | White to off-white powder/solid.[3] |

| (S)-Boc-2-amino-4,4,4-trifluoro-butyric acid | Chem-Impex | 181128-25-6 | ≥ 98% (HPLC) | White to off-white powder.[4] |

| (2S)-2-amino-4,4,4-trifluorobutanoic acid | Chemspace | 15960-05-1 | Not specified | Multiple suppliers listed through the platform.[5][6] |

| (S)-2-Amino-4,4,4-trifluorobutanoic acid | Ambeed | 15960-05-1 | Not specified | [7] |

Table 3: Racemic this compound and its Derivatives

| Product Name | Supplier | CAS Number | Purity | Notes |

| This compound | Thermo Fisher Scientific | 15959-93-0 | 97% | Originally an Alfa Aesar product.[2][8] |

| This compound | Ambeed | 15959-93-0 | 97% | Solid form.[9] |

| This compound Hydrochloride | TCI America | 262296-39-9 | >98.0% | White to light yellow powder.[10] |

| This compound | Santa Cruz Biotechnology | 15959-93-0 | Not specified | For research use only.[11] |

| This compound | MedChemExpress | 15959-93-0 | Not specified | Alanine derivative.[12] |

| (R,S)-Boc-2-amino-4,4,4-trifluoro-butyric acid | Chem-Impex | 544479-61-0 | ≥ 99% (HPLC) | White powder.[13] |

| (R,S)-Fmoc-2-amino-4,4,4-trifluoro-butyric acid | Chem-Impex | 1219145-37-5 | ≥ 98% (HPLC) | White powder.[14] |

Experimental Protocol: Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid

A reliable and scalable method for the asymmetric synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic acid has been reported, employing a chiral nickel(II) complex of a glycine (B1666218) Schiff base.[15] This method allows for the large-scale preparation of the enantiomerically pure amino acid.[15]

Materials:

-

Chiral auxiliary (e.g., (S)-2-[(N'-benzylprolyl)amino]benzophenone)

-

Nickel(II) nitrate (B79036) hexahydrate

-

Glycine

-

Sodium hydroxide (B78521)

-

1,1,1-Trifluoro-2-iodoethane (CF₃CH₂I)

-

Hydrochloric acid

-

9-Fluorenylmethyl chloroformate (Fmoc-Cl)

-

Sodium bicarbonate

-

Dioxane

-

Water

-

Diethyl ether

-

Ethyl acetate

-

Hexane

Procedure:

-

Formation of the Chiral Ni(II) Complex:

-

A solution of the chiral auxiliary, nickel(II) nitrate hexahydrate, and glycine in methanol is treated with a solution of sodium hydroxide in methanol.

-

The mixture is stirred at room temperature to form the chiral nickel(II) complex of the glycine Schiff base.

-

The resulting complex is typically isolated by filtration and washed.

-

-

Asymmetric Alkylation:

-

The chiral Ni(II) complex is suspended in a suitable solvent (e.g., a mixture of methanol and acetonitrile).

-

A base (e.g., powdered sodium hydroxide) is added, followed by the addition of 1,1,1-trifluoro-2-iodoethane.

-

The reaction mixture is stirred at room temperature until the starting material is consumed (monitored by TLC or HPLC).

-

-

Decomposition of the Complex and Isolation of the Amino Acid:

-

The reaction mixture is acidified with hydrochloric acid to decompose the nickel complex.

-

The chiral auxiliary can be recovered by extraction.

-

The aqueous layer containing the crude (S)-2-amino-4,4,4-trifluorobutanoic acid is then used directly in the next step.

-

-

N-Fmoc Protection:

-

The aqueous solution of the amino acid is basified with sodium bicarbonate.

-

A solution of Fmoc-Cl in dioxane is added, and the mixture is stirred vigorously.

-

After the reaction is complete, the mixture is acidified, and the product, (S)-N-Fmoc-2-amino-4,4,4-trifluorobutanoic acid, is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

-

Purification:

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield the enantiomerically pure (>99% ee) product.[15]

-

Visualizations

Logical Relationship of this compound Forms

Caption: Relationship between racemic and enantiopure forms.

Experimental Workflow for Asymmetric Synthesis

Caption: Asymmetric synthesis workflow.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound, 97% 100 mg | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 3. chemimpex.com [chemimpex.com]

- 4. netascientific.com [netascientific.com]

- 5. (2S)-2-amino-4,4,4-trifluorobutanoic acid - C4H6F3NO2 | CSSB00012180407 [chem-space.com]

- 6. (2S)-2-amino-4,4,4-trifluorobutanoic acid | C4H6F3NO2 | CID 6993161 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 15960-05-1|(S)-2-Amino-4,4,4-trifluorobutanoic acid| Ambeed [ambeed.com]

- 8. This compound, 97% | Fisher Scientific [fishersci.ca]

- 9. This compound | 15959-93-0 [sigmaaldrich.com]

- 10. This compound Hydrochloride | 262296-39-9 | TCI AMERICA [tcichemicals.com]

- 11. scbt.com [scbt.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. chemimpex.com [chemimpex.com]

- 14. chemimpex.com [chemimpex.com]

- 15. Preparative Method for Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to CAS Number 15959-93-0: 2-Amino-4,4,4-trifluorobutyric Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of 2-Amino-4,4,4-trifluorobutyric acid (CAS Number: 15959-93-0). This non-proteinogenic amino acid is of significant interest in medicinal chemistry and drug development due to its unique structural and biological properties.

Core Properties of this compound

This compound is an alanine (B10760859) derivative characterized by the presence of a trifluoromethyl group.[1] This substitution imparts unique electronic and steric properties, enhancing its utility in various pharmaceutical applications.[2] The presence of both an amino group and a carboxylic acid group allows it to participate in standard amino acid reactions, such as peptide bond formation.[2]

Chemical and Physical Properties

The following tables summarize the key chemical and physical properties of this compound and its hydrochloride salt.

| Property | Value | Source(s) |

| Molecular Formula | C4H6F3NO2 | [3] |

| Molecular Weight | 157.09 g/mol | [3] |

| IUPAC Name | 2-amino-4,4,4-trifluorobutanoic acid | |

| Appearance | White to cream to pale yellow crystals or powder | [4] |

| InChI Key | AQPCXCOPDSEKQT-UHFFFAOYSA-N | |

| SMILES | NC(CC(F)(F)F)C(O)=O | [4] |

| Property | Value | Source(s) |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available |

Asymmetric Synthesis of (S)-2-Amino-4,4,4-trifluorobutanoic Acid